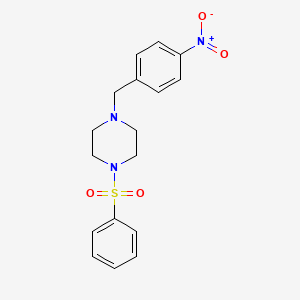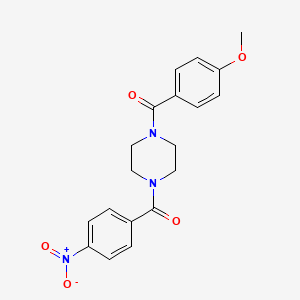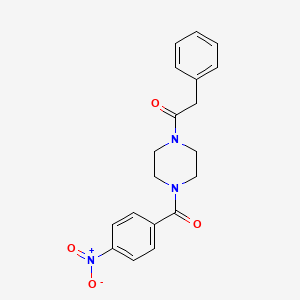
1-(4-nitrobenzyl)-4-(phenylsulfonyl)piperazine
Übersicht
Beschreibung
1-(4-nitrobenzyl)-4-(phenylsulfonyl)piperazine, commonly known as NBPS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Wissenschaftliche Forschungsanwendungen
NBPS has been extensively studied for its potential applications in various areas of scientific research. One of the major applications of NBPS is in the field of neuroscience, where it is used as a tool to study the function of ion channels and receptors. NBPS has been shown to modulate the activity of various ion channels and receptors, including the TRPV1 receptor, the voltage-gated sodium channel Nav1.7, and the GABAA receptor.
Wirkmechanismus
NBPS exerts its effects on ion channels and receptors by binding to specific sites on these proteins. The exact mechanism of action of NBPS is not fully understood, but it is believed to involve allosteric modulation of ion channel and receptor function.
Biochemical and Physiological Effects:
NBPS has been shown to have a range of biochemical and physiological effects. It has been shown to modulate pain perception, reduce inflammation, and improve cognitive function. NBPS has also been shown to have potential applications in the treatment of various neurological and psychiatric disorders, including epilepsy, anxiety, and depression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of NBPS is its high degree of selectivity for specific ion channels and receptors. This makes it a valuable tool for studying the function of these proteins in vitro and in vivo. However, NBPS also has some limitations. It can be difficult to obtain high-quality NBPS for use in experiments, and its effects can be variable depending on the experimental conditions.
Zukünftige Richtungen
There are many potential future directions for research on NBPS. One area of interest is the development of new analogs of NBPS with improved selectivity and potency. Another area of interest is the investigation of the effects of NBPS on other ion channels and receptors. Finally, there is potential for the development of NBPS-based therapeutics for the treatment of various neurological and psychiatric disorders.
Conclusion:
In conclusion, NBPS is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. Its high degree of selectivity for specific ion channels and receptors makes it a valuable tool for studying the function of these proteins in vitro and in vivo. Further research is needed to fully understand the mechanism of action of NBPS and its potential applications in the treatment of various neurological and psychiatric disorders.
Eigenschaften
IUPAC Name |
1-(benzenesulfonyl)-4-[(4-nitrophenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c21-20(22)16-8-6-15(7-9-16)14-18-10-12-19(13-11-18)25(23,24)17-4-2-1-3-5-17/h1-9H,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXFJTVTHRGLNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-[(2-naphthyloxy)acetyl]-4-(4-nitrobenzoyl)piperazine](/img/structure/B3467309.png)



![1-[(4-chlorophenoxy)acetyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B3467332.png)


![1-(4-ethoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B3467361.png)
